molecular formula C17H18ClNOS2 B1226152 N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide

Cat. No.: B1226152
M. Wt: 351.9 g/mol
InChI Key: ORTIQSICVORWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UC 82 involves several steps:

    Synthetic Routes: The preparation begins with the formation of the thienyl ring, followed by the introduction of the thiocarboxy group. The pentenyloxyether chain is then linked to the 4-chlorophenyl ring.

    Reaction Conditions: The reactions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.

    Industrial Production Methods: Industrial production of UC 82 involves scaling up the laboratory synthesis process, ensuring consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

UC 82 undergoes various chemical reactions, including:

    Oxidation: UC 82 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: UC 82 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in modified thiocarboxanilide derivatives.

Scientific Research Applications

UC 82 has several scientific research applications:

    Chemistry: It is used as a model compound in studying the mechanisms of non-nucleoside reverse transcriptase inhibitors.

    Biology: UC 82 is employed in research on viral replication and inhibition, particularly in the context of human immunodeficiency virus.

    Medicine: The compound has been investigated for its potential therapeutic applications in treating human immunodeficiency virus infections.

    Industry: UC 82 serves as a reference compound in the development of new antiviral agents.

Mechanism of Action

UC 82 exerts its effects by inhibiting the activity of RNA-directed DNA polymerase, a key enzyme in the replication of human immunodeficiency virus. By binding to the enzyme, UC 82 prevents the synthesis of viral DNA, thereby inhibiting viral replication . This mechanism involves interactions with specific amino acid residues in the enzyme’s active site, blocking its function.

Comparison with Similar Compounds

UC 82 is similar to other thiocarboxanilide derivatives, such as UC 781. Both compounds share a common structural framework but differ in the substituents attached to the thiocarboxy group. UC 82 contains a thienyl ring, while UC 781 has a furanyl ring . This difference in structure can influence their antiviral activity and resistance profiles, with UC 82 showing unique properties in its interaction with viral enzymes.

Similar Compounds

  • UC 781
  • Other thiocarboxanilide derivatives

Properties

Molecular Formula

C17H18ClNOS2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide

InChI

InChI=1S/C17H18ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,21)

InChI Key

ORTIQSICVORWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C

Synonyms

2-chloro-5-(((2-methyl-3-thienyl)carbonothioyl)amino)phenyl 3-methyl-2-butenyl ether
UC 82
UC-82

Origin of Product

United States

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